molecular formula C22H16FN3O3S B2490802 (Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 620539-77-7

(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2490802
CAS No.: 620539-77-7
M. Wt: 421.45
InChI Key: WJUZOWIDSCDBOY-AGASNCOBSA-N
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Description

(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C22H16FN3O3S and its molecular weight is 421.45. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c1-29-18-7-3-2-5-15(18)6-4-8-19-21(28)26-22(30-19)24-20(27)17(25-26)13-14-9-11-16(23)12-10-14/h2-12H,13H2,1H3/b6-4+,19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUZOWIDSCDBOY-AGASNCOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a synthetic compound that belongs to the class of thiazole and triazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiazolo[3,2-b][1,2,4]triazine core.
  • Substituents including a 4-fluorobenzyl group and a 2-methoxyphenyl group.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The thiazole and triazine moieties are known to interact with various cellular targets involved in cancer cell proliferation and apoptosis. Studies have shown that such compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines.
  • Case Study : A study involving derivatives of triazole-thiones demonstrated cytotoxic effects against human breast cancer cells (MCF-7), highlighting potential applications in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of thiazole and triazine derivatives is well-documented:

  • Spectrum of Activity : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.
  • Research Findings : In vitro studies have reported that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer:

  • Mechanism : Compounds with thiazole and triazine structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
  • Evidence : Experimental models have shown that these compounds can reduce inflammation markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialDisruption of cell membrane; enzymatic inhibition
Anti-inflammatoryInhibition of cytokines; COX inhibition

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound provides insights into its biological activity:

  • Synthetic Pathways : The compound can be synthesized through multi-step reactions involving thiazole and triazine precursors. The introduction of substituents is crucial for enhancing biological activity.
  • SAR Studies : Modifications to the fluorobenzyl or methoxyphenyl groups can significantly alter potency and selectivity against various biological targets.

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